molecular formula C35H46O20 B1683116 Teupolioside CAS No. 143617-02-1

Teupolioside

Cat. No. B1683116
M. Wt: 786.7 g/mol
InChI Key: SDRRSTAVRUERNC-GUTOYVNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teupolioside is a phenylpropanoid glycoside . It is a natural product found in Lamium purpureum, Lamium album, and Teucrium polium . It has been used in the management of lower urinary tract symptoms (LUTS) in patients with benign prostatic hypertrophy .


Synthesis Analysis

Teupolioside is found in a nutrient fixed combination named Xipag® which contains Pollen Extract plus Teupolioside . Teupol 25P® (60 mg) contains 15 mg of phenylpropanoid teupolioside and guarantees a titration of at least 25% teupolioside .


Molecular Structure Analysis

The molecular formula of Teupolioside is C35H46O20 . Its molecular weight is 786.7 g/mol .


Chemical Reactions Analysis

Teupolioside, through its metabolite phenylpropanoid teupolioside, reduces the prostate production of dihydrotestosterone from testosterone .


Physical And Chemical Properties Analysis

Teupolioside is a compound with a molecular weight of 786.7 g/mol . It is a phenylpropanoid glycoside .

Scientific Research Applications

Anti-inflammatory and Wound Healing Properties

Teupolioside has been identified as a phenylpropanoid glycoside with significant anti-inflammatory and wound healing effects. Studies have shown its efficacy in models of colitis, where it reduced inflammation and promoted healing of the colon by decreasing pro-inflammatory cytokines, oxidative stress markers, and neutrophil infiltration. This suggests teupolioside could be beneficial in treating inflammatory bowel diseases (Di Paola et al., 2009).

Immunomodulatory Effects

Further research highlights teupolioside's direct inhibition of calcineurin, a crucial regulator of T-cell mediated inflammation, indicating its potential as an immunomodulatory agent. This mechanism is significant for conditions related to immune system dysregulation, such as autoimmune diseases (Prescott et al., 2011).

Application in Cosmetic Formulations

Teupolioside has also been explored for its utility in cosmetic formulations, demonstrating antioxidant capacity and UVA/UVB filtering properties. This could make it a valuable ingredient in skincare products aimed at protecting the skin from oxidative stress and solar radiation (Vertuani et al., 2013).

Antioxidant and Anti-inflammatory Activity in Skin Care

In addition to its potential in cosmetics, teupolioside's antioxidant and anti-inflammatory activities have been validated in studies focusing on skin care. It effectively protected skin cells from UV-induced damage and suppressed inflammatory chemokine expression, supporting its application in dermatological treatments (Pastore et al., 2009).

Safety And Hazards

Teupolioside has been used in the management of LUTS in patients with benign prostatic hypertrophy and has shown efficacy and safety . No adverse drug reactions or drug-drug interactions related to Xipag® administration were reported in a study .

Future Directions

The use of Teupolioside in the management of LUTS in patients with benign prostatic hypertrophy has shown promising results . Future research could focus on further exploring its efficacy and safety in larger patient populations.

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(43)27(46)32(55-34-28(47)26(45)25(44)21(12-36)51-34)35(50-14)54-31-29(48)33(49-9-8-16-3-6-18(39)20(41)11-16)52-22(13-37)30(31)53-23(42)7-4-15-2-5-17(38)19(40)10-15/h2-7,10-11,14,21-22,24-41,43-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRSTAVRUERNC-GUTOYVNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162480
Record name Teupolioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teupolioside

CAS RN

143617-02-1
Record name Teupolioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143617021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teupolioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEUPOLIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88458S9198
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.